1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
Overview
Description
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (HIPP) is a synthetic organic compound that has a wide range of scientific and medical applications. HIPP is a common intermediate in the synthesis of many compounds, including drugs and other biologically active compounds. HIPP has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Molecular Structure and Electronic Properties
- The structural and electronic properties of similar compounds have been extensively studied using density functional theory (DFT). These studies provide insights into the geometrical framework, electronic parameters, and chemical reactivity, contributing to a deeper understanding of such compounds (Adole et al., 2020).
Antioxidant Activity
- Chalcone derivatives, including compounds structurally similar to 1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, have been synthesized and tested for their antioxidant activity. These studies highlight the potential of such compounds in oxidative stress mitigation (Sulpizio et al., 2016).
Non-linear Optical Properties
- Research has shown that chalcones can exhibit significant non-linear optical (NLO) properties, which are valuable in photonic applications. The electronic absorption bands and molecular interactions of these compounds contribute to their NLO responses (Singh et al., 2012).
Corrosion Inhibition
- Certain chalcone derivatives are effective as corrosion inhibitors, particularly for aluminum in acidic solutions. This application is crucial in materials science and engineering, where corrosion resistance is a significant concern (Fouda et al., 2014).
Antimicrobial Activity
- Some derivatives of 1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one have been evaluated for their antimicrobial properties, showing effectiveness against various pathogens. This highlights their potential in developing new antimicrobial agents (Amole et al., 2019).
Crystal Structures and Molecular Packing
- The crystal structures and molecular packing of chalcone analogs provide valuable insights into their physicochemical properties and potential applications in material science (Quoc et al., 2019).
Enzymatic Synthesis Applications
- Enzymes like eugenol dehydrogenase have been used to synthesize chalcone derivatives, demonstrating the application of biocatalysis in synthesizing complex organic compounds (Wieser et al., 1999).
Chemical and Antibacterial Activities
- The chemical reactivity and antibacterial potential of certain chalcone derivatives have been explored, revealing their potential in pharmaceutical applications (Deghady et al., 2021).
properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13,19H,1-2H3/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQUTJXFBWOUHB-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422079 | |
Record name | (2E)-1-(4-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30422079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | |
CAS RN |
155269-25-3 | |
Record name | (2E)-1-(4-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30422079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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